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Compound of Interest

Compound Name:
1-(Chloromethyl)-2-fluoro-4-

nitrobenzene

CAS No.: 1159607-50-7

Cat. No.: B1395985

Get Quote

CAS No: 1159607-50-7
Synonyms: 2-Fluoro-4-nitrobenzyl chloride;

-Chloro-2-fluoro-4-nitrotoluene.[1][2]

Part 1: Executive Technical Summary
1-(Chloromethyl)-2-fluoro-4-nitrobenzene is a highly reactive benzyl chloride derivative

characterized by a tri-functional scaffold: an electrophilic chloromethyl "warhead," a

steric/electronic modulating fluorine atom, and a reducible nitro group.[1][2] It is primarily

employed as a lynchpin intermediate in medicinal chemistry to introduce the 2-fluoro-4-

nitrobenzyl moiety into nucleophilic pharmacophores (amines, thiols, phenols).[1]

The compound’s strategic value lies in its orthogonal reactivity:

Primary Reactivity: Rapid

alkylation at the benzylic carbon.[2]
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Secondary Functionalization: The nitro group (

) serves as a masked aniline, allowing for subsequent reduction and derivatization (e.g.,
urea/amide formation) after the alkylation step.[1][2]

Fluorine Effect: The ortho-fluorine atom exerts a specific electronic influence (inductive

withdrawal) that activates the benzylic position while providing metabolic stability and

conformational bias in the final drug molecule.

Part 2: Physicochemical Profile
Property Value / Description

Molecular Formula

Molecular Weight 189.57 g/mol

Physical State Pale yellow to off-white crystalline solid

Melting Point 58–63 °C (Typical range for pure polymorphs)

Boiling Point
~300 °C (Predicted; decomposes before boiling

at atm pressure)

Solubility
Soluble in DCM, THF, EtOAc, Acetonitrile;

Insoluble in water (hydrolyzes slowly)

Reactivity Hazard
Lachrymator; Moisture sensitive (generates HCl

upon hydrolysis)

Part 3: Structural Reactivity & Mechanistic Insight
The reactivity of this molecule is defined by the interplay between the electron-withdrawing nitro

group and the benzylic chloride.

The Benzylic "Warhead" ( Activation)
The chloromethyl group is significantly activated compared to unsubstituted benzyl chloride.

Mechanism: The para-nitro group withdraws electron density from the aromatic ring via

resonance (
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effect), making the ring electron-deficient.[1] This deficiency is transmitted to the benzylic
carbon, increasing its electrophilicity.

The Fluorine Effect: The fluorine atom at the ortho position (C2) exerts a strong inductive

withdrawing effect (

), further destabilizing the C-Cl bond and accelerating nucleophilic attack.

Implication: Reactions with amines or thiols proceed rapidly, often requiring lower

temperatures (0°C to RT) to prevent over-alkylation or polymerization.[2]

The Nitro Group ( )
The nitro group is positioned meta to the fluorine and para to the chloromethyl group.

Stability: Unlike ortho-halonitrobenzenes, the fluorine in this molecule is not activated for

Nucleophilic Aromatic Substitution (

) because the nitro group is meta to it. This ensures the fluorine remains intact during the
benzylic alkylation step.

Synthetic Utility: Post-alkylation, the

group is cleanly reduced (e.g.,

,

, or

) to an aniline, enabling the construction of complex heterocyclic libraries.[1]

Reactivity Visualization
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Figure 1: Reaction pathways showing the primary alkylation route (Blue) and the subsequent

activation of the nitro handle (Green).[3]

Part 4: Synthesis & Manufacturing
The industrial synthesis typically proceeds via Radical Halogenation of the toluene precursor.

This route is preferred for its atom economy, though it requires strict control to prevent

polychlorination.[2]

Synthetic Route:
Precursor:2-Fluoro-4-nitrotoluene (CAS 1427-07-2).[1][2]

Reagent: N-Chlorosuccinimide (NCS) or Chlorine gas (

).

Catalyst: Radical initiator (Benzoyl Peroxide or AIBN) or UV Light (

).[1][2]

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (greener alternative).[1][2]

Critical Process Parameter (CPP): The reaction must be stopped at ~80-90% conversion to

minimize the formation of the benzal chloride byproduct (dichloromethyl), which is difficult to

separate.

Part 5: Experimental Protocol
Standard Operating Procedure: N-Alkylation of a
Secondary Amine
Objective: To synthesize a drug intermediate by coupling a secondary amine pharmacophore

with 1-(Chloromethyl)-2-fluoro-4-nitrobenzene.[1][2]
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Reagents:

1-(Chloromethyl)-2-fluoro-4-nitrobenzene (1.0 equiv)[1][2]

Secondary Amine (e.g., Morpholine derivative) (1.1 equiv)[1][2]

Potassium Carbonate (

) (2.5 equiv) or DIPEA (1.5 equiv)[1][2]

Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1][2]

Protocol:

Preparation: In a flame-dried round-bottom flask, dissolve the Secondary Amine (1.1 equiv)

in anhydrous ACN (0.1 M concentration).

Base Addition: Add

(2.5 equiv) and stir at room temperature for 10 minutes.

Alkylation: Cool the mixture to 0°C. Add 1-(Chloromethyl)-2-fluoro-4-nitrobenzene (1.0

equiv) portion-wise (solid) or dropwise (if dissolved in minimal ACN).

Note: The reaction is exothermic.[2] Control addition rate to maintain Temp < 5°C.

Reaction: Allow the mixture to warm to Room Temperature (25°C). Monitor via TLC or LC-

MS.[1][2]

Typical Time: 2–4 hours.[1][2][4]

Endpoint: Disappearance of the benzyl chloride peak.[2]

Workup: Dilute with Ethyl Acetate. Wash with Water (x2) and Brine (x1).[1][2] Dry over

.[1][2][4]

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc

gradient).
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Self-Validating Check:

LC-MS Confirmation: Look for the M+1 peak corresponding to the alkylated amine. The

characteristic Chlorine isotope pattern (3:1) should be absent in the product, replaced by the

amine mass.

Part 6: Safety, Handling & Stability
Hazard Identification

Lachrymator: Like most benzyl chlorides, this compound is a potent tear gas agent.[2] It

alkylates TRPA1 channels in sensory nerves, causing intense stinging in eyes and

respiratory tract.[2]

Skin Corrosive: Causes severe burns upon contact.[1][2]

Mutagenicity: As an alkylating agent, it is potentially genotoxic.[2] Handle in a Class II

Biosafety Cabinet or Fume Hood.[2]

Storage & Stability
Hydrolysis Risk: The benzylic C-Cl bond is labile.[1][2] Exposure to atmospheric moisture

converts it to the corresponding benzyl alcohol (1-(Hydroxymethyl)-2-fluoro-4-nitrobenzene)

and releases HCl gas.[1][2]

Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep

container tightly sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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